molecular formula C10H8BrNO B8372490 5-Bromo-1-methyl-1H-indole-7-carbaldehyde

5-Bromo-1-methyl-1H-indole-7-carbaldehyde

Cat. No. B8372490
M. Wt: 238.08 g/mol
InChI Key: PMWDGRYJQHFVHX-UHFFFAOYSA-N
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Patent
US09150556B2

Procedure details

To a solution of (5-Bromo-1-methyl-1H-indol-7-yl)-methanol (220 mg, 0.92 mmol) in acetone (20 mL) was added MnO2 (239 mg, 2.7 mmol) at room temperature. The mixture was stirred at the same temperature for 3 hours. The solution was filtered and the filtrate was concentrated. The residue was purified by CombiFlash with 20% EtOAc in Hexane as the eluent to afford the desirable product 5-Bromo-1-methyl-1H-indole-7-carbaldehyde (177 mg, 81%) as a white solid.
Name
(5-Bromo-1-methyl-1H-indol-7-yl)-methanol
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
239 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH2:11][OH:12])[CH:10]=1)[N:7]([CH3:13])[CH:6]=[CH:5]2>CC(C)=O.O=[Mn]=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH:11]=[O:12])[CH:10]=1)[N:7]([CH3:13])[CH:6]=[CH:5]2

Inputs

Step One
Name
(5-Bromo-1-methyl-1H-indol-7-yl)-methanol
Quantity
220 mg
Type
reactant
Smiles
BrC=1C=C2C=CN(C2=C(C1)CO)C
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
239 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by CombiFlash with 20% EtOAc in Hexane as the eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C2C=CN(C2=C(C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 177 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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